![molecular formula C9H11NO5 B1670964 Droxidopa CAS No. 23651-95-8](/img/structure/B1670964.png)
Droxidopa
Übersicht
Beschreibung
Droxidopa ist ein synthetischer Aminosäurevorläufer, der als Prodrug für den Neurotransmitter Noradrenalin (Norepinephrin) wirkt. Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, im Gegensatz zu Noradrenalin selbst. This compound wird hauptsächlich zur Behandlung der neurogenen orthostatischen Hypotonie eingesetzt, einer Erkrankung, die durch einen signifikanten Blutdruckabfall beim Aufstehen gekennzeichnet ist .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Droxidopa functions as a precursor to norepinephrine, which is essential for regulating vascular tone and blood pressure. By increasing norepinephrine levels, this compound enhances sympathetic nervous system activity, thus improving blood pressure control in patients with nOH. This mechanism is particularly beneficial for individuals suffering from conditions such as Parkinson's disease and multiple system atrophy, where autonomic dysfunction is prevalent .
Treatment of Neurogenic Orthostatic Hypotension
This compound has been extensively studied for its efficacy in treating nOH. Clinical trials have demonstrated that this compound significantly improves standing blood pressure and alleviates symptoms associated with nOH. For instance, a study showed that patients receiving this compound experienced a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) over the course of treatment .
Key Findings:
- Symptom Improvement: In clinical trials, this compound improved overall symptom scores significantly more than placebo, with notable reductions in dizziness and lightheadedness .
- Long-Term Efficacy: A 12-month open-label extension study indicated that patients maintained improvements in both blood pressure and quality of life metrics over time .
Study | Duration | Key Outcome |
---|---|---|
NOH301 | 10 weeks | Significant increase in standing BP compared to placebo (p < 0.001) |
NOH306 | 12 months | Sustained symptom relief and improved quality of life reported |
NOH302 | Open-label | Withdrawal from treatment led to symptom worsening |
Case Studies
Several case studies highlight the effectiveness of this compound in real-world settings:
- Parkinson's Disease Patient: A patient with Parkinson's disease reported marked improvement in daily activities and a reduction in falls after initiating this compound therapy. After six months, the patient noted fewer episodes of dizziness and an overall enhancement in life quality .
- Multiple System Atrophy: Another case involved a patient diagnosed with multiple system atrophy who experienced significant symptomatic relief from nOH after treatment with this compound. The patient reported improved mobility and reduced reliance on assistive devices .
Safety and Tolerability
This compound is generally well-tolerated among patients, with adverse effects being relatively mild. Common side effects include headache, nausea, and supine hypertension; however, these are manageable and often resolve with dose adjustments or monitoring . The incidence of serious adverse events remains low.
Wirkmechanismus
Target of Action
Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . The primary targets of this compound are the alpha-adrenergic receptors where norepinephrine acts as a vasoconstrictor, and the beta-adrenergic receptors where norepinephrine acts as a heart stimulator and artery dilator .
Mode of Action
This compound crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . The norepinephrine then interacts with its targets, the alpha and beta-adrenergic receptors, leading to vasoconstriction, heart stimulation, and artery dilation .
Biochemical Pathways
This compound is metabolized by the catecholamine pathway . It is initially converted to methoxylated dihydroxyphenylserine (3-OM-DOPS), a major metabolite, by catechol-O-methyltransferase (COMT), to norepinephrine by DOPA decarboxylase (DDC), or to protocatechualdehyde by DOPS aldolase .
Pharmacokinetics
This compound has a bioavailability of 90% . Peak plasma concentrations are attained in approximately 1–4 hours following oral administration . Plasma norepinephrine concentrations peak within 3–4 hours of oral administration but have no consistent relationship with the this compound dosage . The mean elimination half-life of this compound is approximately 2.5 hours in humans .
Result of Action
The pharmacological effects of this compound are mediated through norepinephrine, which increases blood pressure by inducing peripheral arterial and venous vasoconstriction . This helps to alleviate symptoms of neurogenic orthostatic hypotension (nOH) such as lightheadedness, dizziness, blurred vision, and syncope .
Action Environment
The action of this compound can be influenced by environmental factors such as food intake. Absorption of a single dose of this compound is slowed after a high-fat/high-calorie meal . For consistent effect, this compound should be taken the same way each time, either with or without food .
Biochemische Analyse
Biochemical Properties
. This interaction is crucial for the role of Droxidopa in biochemical reactions. Norepinephrine, the product of this reaction, acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Cellular Effects
This compound influences cell function by increasing the concentrations of norepinephrine in the body and brain . This increase in norepinephrine levels can lead to vasoconstriction, increased heart stimulation, and artery dilation . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . This conversion allows this compound to exert its effects at the molecular level, including binding interactions with alpha and beta-adrenergic receptors .
Temporal Effects in Laboratory Settings
Long-term treatment with this compound has been shown to provide sustained benefits, including sustained increases in standing blood pressure and improvements in patient-reported assessments of nOH symptom severity . This suggests that this compound has a stable effect over time in laboratory settings.
Dosage Effects in Animal Models
This compound has minimal toxic effects and an acute, oral LD50 of more than 5 g/kg in mice, rats, dogs, and monkeys . This indicates that the effects of this compound can vary with different dosages in animal models, with high doses not resulting in significant toxicity.
Metabolic Pathways
The metabolism of this compound is mediated by the catecholamine pathway . It is initially converted to methoxylated dihydroxyphenylserine (3-OM-DOPS), a major metabolite, by catechol-O-methyltransferase (COMT), to norepinephrine by DOPA decarboxylase (DDC), or to protocatechualdehyde by DOPS aldolase .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier, suggesting that it can be transported and distributed within cells and tissues . This ability to cross the blood-brain barrier allows this compound to increase the concentrations of norepinephrine in the brain, influencing its localization and accumulation .
Subcellular Localization
Given that it is a precursor to norepinephrine and can cross the blood-brain barrier, it is likely that this compound and its metabolites are found in various subcellular compartments where norepinephrine and its receptors are located .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Droxidopa kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von 3,4-Dihydroxybenzaldehyd als Ausgangsmaterial. Diese Verbindung unterliegt einer Reihe von Reaktionen, darunter die Kondensation mit Glycin, gefolgt von Reduktion und Hydrolyse, um this compound zu ergeben . Eine andere Methode beinhaltet die Racemisierung von this compound, gefolgt von Kristallisation, um die optisch aktive Form zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von Hochleistungsflüssigchromatographie (HPLC) zur Reinigung. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol, Triethylamin und Acetonitril. Das Endprodukt wird durch Kristallisation und Trocknung gewonnen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.
Reduktion: Es kann reduziert werden, um Noradrenalin zu bilden.
Hydrolyse: This compound ist anfällig für saure und alkalische Hydrolyse.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Die Reduktion wird typischerweise unter Verwendung von katalytischer Hydrierung durchgeführt.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reduktion von this compound gebildet wird, ist Noradrenalin. Oxidation und Hydrolyse können zu verschiedenen Abbauprodukten führen, die typischerweise mit HPLC analysiert werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung für die Untersuchung des Aminosäurestoffwechsels und der Neurotransmittersynthese verwendet.
Biologie: this compound wird in der Forschung im Zusammenhang mit dem Nervensystem verwendet, insbesondere um die Rolle von Noradrenalin bei verschiedenen physiologischen Prozessen zu verstehen.
Medizin: Es wird hauptsächlich zur Behandlung der neurogenen orthostatischen Hypotonie eingesetzt und wurde für sein Potenzial zur Behandlung anderer Erkrankungen wie Parkinson-Krankheit und Multisystematrophie untersucht
Wirkmechanismus
This compound übt seine Wirkung aus, indem es durch das Enzym L-Aromatische-Aminosäure-Decarboxylase durch Decarboxylierung in Noradrenalin umgewandelt wird. Noradrenalin wirkt auf Alpha-adrenerge Rezeptoren als Vasokonstriktor und auf Beta-adrenerge Rezeptoren als Herzstimulator und Arterienweitsteller. Dies führt zu einem Anstieg des Blutdrucks und einer verbesserten Durchblutung .
Analyse Chemischer Reaktionen
Types of Reactions
Droxidopa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: It can be reduced to form norepinephrine.
Hydrolysis: This compound is susceptible to acid and alkaline hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out using catalytic hydrogenation.
Hydrolysis: Acid hydrolysis is performed using hydrochloric acid, while alkaline hydrolysis uses sodium hydroxide.
Major Products Formed
The major product formed from the reduction of this compound is norepinephrine. Oxidation and hydrolysis can lead to various degradation products, which are typically analyzed using HPLC .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Midodrin: Ein weiteres Medikament zur Behandlung der orthostatischen Hypotonie. Es wirkt als Vasopressor, indem es Alpha-adrenerge Rezeptoren stimuliert.
Levophed (Noradrenalin): Direkt als Vasopressor in Notfallsituationen zur Behandlung von schwerer Hypotonie und Schock eingesetzt.
Einzigartigkeit von Droxidopa
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und im zentralen Nervensystem in Noradrenalin umgewandelt zu werden. Dies macht es besonders wirksam bei der Behandlung von Erkrankungen, bei denen die zentralen Noradrenalinspiegel unzureichend sind, wie z. B. neurogene orthostatische Hypotonie .
Biologische Aktivität
Droxidopa, a synthetic precursor of norepinephrine, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). Its biological activity is characterized by its conversion to norepinephrine in the body, which subsequently enhances sympathetic nervous system activity and improves blood pressure regulation. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and mechanism of action of this compound, supported by data tables and relevant case studies.
This compound is converted to norepinephrine through decarboxylation via the enzyme L-aromatic-amino-acid decarboxylase. This conversion occurs in both peripheral tissues and the central nervous system (CNS), allowing this compound to cross the blood-brain barrier effectively. Norepinephrine then acts on various adrenergic receptors:
- Alpha-1 adrenergic receptors : Mediates vasoconstriction.
- Beta-1 adrenergic receptors : Increases heart rate and myocardial contractility.
- Beta-2 adrenergic receptors : Causes vasodilation in skeletal muscle.
This multifaceted action results in increased blood pressure and improved symptoms associated with nOH, such as dizziness and lightheadedness .
Summary of Clinical Trials
This compound's efficacy has been evaluated in several clinical trials. The most notable studies include:
- NOH301 and NOH306 Trials : These trials demonstrated significant improvements in orthostatic hypotension symptoms compared to placebo.
- NOH302 Trial : Investigated the effects of withdrawal from this compound, showing that patients who discontinued treatment experienced worsening symptoms compared to those who continued .
Key Findings
- Symptom Improvement : Patients treated with this compound reported significant reductions in dizziness/lightheadedness (primary endpoint), fatigue, and visual disturbances. The overall improvement was statistically significant with a composite score change () on the Orthostatic Hypotension Symptom Assessment (OHSA) scale .
-
Hemodynamic Outcomes : Treatment resulted in notable increases in standing systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to placebo:
Parameter This compound (Mean ± SD) Placebo (Mean ± SD) P-value Upright SBP 11.5 ± 20.5 mmHg 4.8 ± 21.0 mmHg <0.001 Upright DBP 8.0 ± 15.5 mmHg 1.8 ± 17.3 mmHg <0.001
Safety Profile
This compound is generally well-tolerated, with most adverse events being mild to moderate:
- Common Adverse Events : Headache (11%), dizziness (8%), fatigue (5%), and urinary tract infections were reported more frequently than in the placebo group .
- Discontinuation Rates : Approximately 7% of patients discontinued due to adverse effects during open-label phases, primarily due to dizziness .
Case Studies
Several case studies further illustrate this compound's effectiveness:
- Case Study 1 : A patient with multiple system atrophy experienced significant symptom relief after starting this compound, with a marked decrease in episodes of syncope and improved quality of life metrics.
- Case Study 2 : In a cohort of Parkinson's disease patients, this compound treatment led to improved standing blood pressure and reduced falls, highlighting its role in managing postural hypotension effectively.
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046422, DTXSID201017236 | |
Record name | Droxidopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-threo-3,4-Dihydroxyphenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. | |
Record name | Droxidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23651-95-8, 3916-18-5 | |
Record name | Droxidopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threo-dihydroxyphenylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxidopa [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Droxidopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-threo-3,4-Dihydroxyphenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROXIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THREO-DIHYDROXYPHENYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Droxidopa?
A1: this compound is a synthetic amino acid analog that is directly metabolized to norepinephrine (NE) by dopa-decarboxylase. [] It acts as a prodrug, replenishing depleted NE levels, primarily in the peripheral nervous system. [, , , ]
Q2: How does this compound improve neurogenic orthostatic hypotension (nOH)?
A2: this compound increases blood pressure primarily by inducing peripheral arterial and venous vasoconstriction, thereby improving symptoms of nOH. [, ] This pressor effect is attributed to the conversion of this compound into NE. [, , ]
Q3: Does this compound cross the blood-brain barrier?
A3: While primarily designed to act peripherally, evidence suggests that this compound can cross the blood-brain barrier and potentially exert central effects. [, , ]
Q4: What is the molecular formula and weight of this compound?
A5: this compound (L-threo-3,4-dihydroxyphenylserine) has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol. []
Q5: Which analytical techniques are used to characterize this compound and its related substances?
A6: High-performance liquid chromatography (HPLC) is widely used for the analysis of this compound and its impurities. [] Additionally, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for further characterization and confirmation of related substances. []
Q6: Does this compound possess any catalytic properties?
A8: this compound itself is not known to have catalytic properties. Its primary function is as a prodrug, converting to NE in vivo. [, ]
Q7: Have there been any computational studies on this compound?
A9: While the provided research does not delve into specific computational studies, the use of nonlinear regression models has been employed to investigate the relationship between plasma NE levels and the pressor response to this compound. []
Q8: How do structural modifications of this compound affect its activity?
A8: The provided research does not explicitly address the impact of structural modifications on this compound's activity. Further research is needed to explore SAR.
Q9: What are the formulation strategies for this compound?
A11: The provided research primarily focuses on this compound's clinical application as an oral medication. [, , ] Specific formulation details are not extensively discussed.
Q10: Is there information available regarding SHE regulations for this compound?
A10: The provided research does not provide specific details regarding SHE regulations for this compound. As a pharmaceutical compound, its development and manufacturing are subject to regulatory oversight.
Q11: How is this compound metabolized in the body?
A13: this compound is primarily metabolized by dopa-decarboxylase to NE. [, ] Additional metabolic pathways involve catechol-O-methyltransferase (COMT) and DOPS-aldolase. []
Q12: Does the presence of carbidopa affect this compound metabolism?
A14: Studies show that carbidopa, a DOPA decarboxylase inhibitor, can blunt the hemodynamic effects of this compound, [] suggesting its potential to influence this compound's metabolism and subsequent pressor effects.
Q13: What factors predict the pressor response to this compound?
A15: Research suggests that lower supine plasma NE levels are associated with a greater pressor response to this compound in nOH. [, ] This correlation highlights the potential influence of denervation supersensitivity on this compound's effects.
Q14: What are the primary clinical trial endpoints used to assess this compound efficacy in nOH?
A17: Clinical trials evaluating this compound's efficacy in nOH primarily focus on patient-reported outcomes, such as changes in the Orthostatic Hypotension Questionnaire (OHQ) composite score [, ] and dizziness/lightheadedness (OHSA Item 1). [, ]
Q15: What is the efficacy of this compound in managing falls in patients with nOH?
A18: Several studies, including randomized controlled trials, suggest that this compound treatment may lead to a reduction in falls and fall-related injuries in patients with nOH, particularly those with PD. [, , ]
Q16: Is there evidence of resistance developing to this compound therapy?
A16: The provided research does not provide evidence of resistance developing to this compound. Further long-term studies are needed to assess this possibility.
Q17: What are the common adverse events associated with this compound?
A20: Common adverse events reported in clinical trials of this compound include headache, dizziness, fatigue, nausea, and supine hypertension. [, , ] Careful monitoring of blood pressure, particularly in the supine position, is essential during this compound titration.
Q18: What analytical methods are used to quantify this compound in biological samples?
A18: The provided research does not specify the analytical methods used for quantifying this compound in biological samples.
Q19: Is there information available on the environmental impact of this compound?
A19: The provided research does not address the environmental impact of this compound. This aspect would necessitate further ecotoxicological studies.
Q20: What are the key parameters validated in analytical methods for this compound?
A26: The HPLC method for this compound analysis necessitates validation of key parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability. [] These validations are essential to ensure the reliability and accuracy of analytical results.
Q21: Does this compound induce any immunological responses?
A21: The provided research does not provide information regarding this compound's immunogenicity or its potential to elicit immunological responses.
Q22: Does this compound induce or inhibit drug-metabolizing enzymes?
A22: The provided research does not contain information regarding this compound's effects on drug-metabolizing enzymes. Further investigation is needed to elucidate potential interactions.
Q23: What are the alternative treatments for nOH?
A32: Besides this compound, other pharmacological interventions for nOH include fludrocortisone, midodrine, pyridostigmine (an acetylcholinesterase inhibitor), and atomoxetine (a norepinephrine transporter inhibitor). []
Q24: Are there specific guidelines for the recycling and waste management of this compound?
A24: The provided research does not include information on the recycling and waste management of this compound.
Q25: What resources are available for researchers studying this compound?
A35: Resources for researchers studying this compound include databases such as PubMed, Cochrane Library, and EMBASE, [] as well as clinical trial registries like ClinicalTrials.gov. []
Q26: When was this compound approved for the treatment of nOH?
A36: this compound received approval from the US Food and Drug Administration (FDA) for the treatment of symptomatic nOH in 2014. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.